molecular formula C8H5F3N2O B1373212 6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile CAS No. 1256786-21-6

6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile

Cat. No. B1373212
CAS RN: 1256786-21-6
M. Wt: 202.13 g/mol
InChI Key: GUIHIYMCDWUPED-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile, also known as TFEP, is a chemical compound that has gained interest in scientific research in recent years. It has a molecular formula of C8H5F3N2O and a molecular weight of 202.14 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F3N2O/c9-8(10,11)5-14-7-3-1-2-6(4-12)13-7/h1-3H,5H2 . The Canonical SMILES structure is C1=CC(=NC=C1C#N)OCC(F)(F)F .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.13 g/mol . It has a topological polar surface area of 45.9 Ų and a complexity of 233 . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Synthesis and Building Blocks

  • 6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile serves as a versatile intermediate for synthesizing trifluoromethylated azaindazole derivatives, highlighting its importance in creating complex N-heterocycles (Channapur et al., 2019).

Molecular Docking and In Vitro Screening

  • Pyridine derivatives, including those related to this compound, have been used in the synthesis of novel compounds which show promising results in molecular docking screenings and demonstrate antimicrobial and antioxidant activities (Flefel et al., 2018).

Spectroscopic Analysis

  • Studies on pyridine derivatives related to this compound have included X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy, providing insights into their structural and spectral properties (Tranfić et al., 2011).

Chemical Transformations

  • Research has explored the chemical reactivity of related pyridine carbonitriles under nucleophilic conditions, leading to the synthesis of diverse heterocyclic systems, which is crucial for developing new chemical entities (Ibrahim & El-Gohary, 2016).

Optical and Junction Characteristics

  • Pyridine derivatives similar to this compound have been examined for their optical functions and diode characteristics, showing potential in photovoltaic and optoelectronic applications (Zedan et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302, H311, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which, as mentioned, are areas of ongoing research.

Biochemical Analysis

Biochemical Properties

6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites or influencing the conformation of the biomolecules, thereby affecting their activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the biochemical environment .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways by either enhancing or inhibiting specific enzymatic reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can influence metabolic flux by either enhancing or inhibiting specific reactions, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall impact on cellular physiology .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-3-1-2-6(4-12)13-7/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIHIYMCDWUPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237758
Record name 6-(2,2,2-Trifluoroethoxy)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256786-21-6
Record name 6-(2,2,2-Trifluoroethoxy)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256786-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,2,2-Trifluoroethoxy)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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